Ethylisothiocyanat

Übersicht

Beschreibung

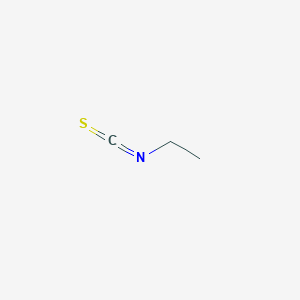

Ethyl isothiocyanate is an organic compound with the formula C₃H₅NS. It is a member of the isothiocyanate family, characterized by the functional group R−N=C=S. This compound is known for its distinctive pungent odor and is commonly referred to as ethyl mustard oil. Ethyl isothiocyanate is used in various fields, including organic synthesis, biochemistry, and industrial applications .

Wissenschaftliche Forschungsanwendungen

Ethylisothiocyanat findet breite Anwendung in der wissenschaftlichen Forschung in verschiedenen Bereichen:

Organische Synthese: Es dient als ein hochreaktives Nucleophil, das die Synthese verschiedener Verbindungen ermöglicht.

Biochemie: this compound wird eingesetzt, um die Enzymkinetik und Protein-Ligand-Wechselwirkungen zu untersuchen.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Reaktivität als Elektrophil. Es kann kovalente Bindungen mit nucleophilen Stellen an Proteinen und anderen Biomolekülen bilden, was zur Hemmung der Enzymaktivität und zur Störung zellulärer Prozesse führt . Im Falle seiner antimykotischen Aktivität hemmt this compound den Hefen-zu-Hyphen-Übergang, die Adhäsion und die Biofilmbildung von Candida albicans .

Ähnliche Verbindungen:

Allylisothiocyanat: Bekannt für sein Vorkommen in Senföl, teilt es ähnliche Reaktivität und Anwendungen.

Phenylisothiocyanat: Wird in der Aminosäuresequenzierung eingesetzt, hat eine ähnliche Struktur, aber unterschiedliche Anwendungen.

Benzylisothiocyanat: In Kreuzblütlern enthalten, hat es bemerkenswerte Antikrebswirkungen.

Einzigartigkeit von this compound: this compound ist aufgrund seines spezifischen Reaktivitätsprofils und seiner Anwendungen sowohl in der organischen Synthese als auch in der Biochemie einzigartig. Seine Fähigkeit, das Pilzwachstum zu hemmen und seine Verwendung in industriellen Anwendungen unterscheiden es weiter von anderen Isothiocyanaten .

Wirkmechanismus

Target of Action

Ethyl isothiocyanate (EITC) primarily targets Candida albicans , a type of yeast, and has shown significant antifungal activity . It also interacts with glutathione , a molecule that plays a crucial role in maintaining cellular redox homeostasis . EITC has been found to inhibit tubulin polymerization , which is vital for cell division and structure .

Mode of Action

EITC inhibits the growth of Candida albicans and its virulence factors, such as yeast-to-hyphal form transition, adhesion to polystyrene surfaces, and biofilm formation . It blocks ergosterol biosynthesis, a crucial component of fungal cell membranes, and arrests C. albicans cells at the S-phase . EITC also causes reactive oxygen species (ROS)-dependent cellular death and nuclear or DNA fragmentation .

In the case of glutathione, EITC engages in a reaction catalyzed by the enzyme glutathione S-transferase (GST) . This interaction is crucial for the detoxification process in cells.

Biochemical Pathways

EITC affects several biochemical pathways. It regulates the expression of genes involved in the signal transduction pathway and inhibits yeast-to-hyphal form morphogenesis by upregulating TUP1, MIG1, and NRG1 and downregulating PDE2 and CEK1 genes . This regulation disrupts the normal functioning of C. albicans, leading to its inhibition.

EITC also interferes with the microtubule formation process, inhibiting tubulin polymerization . This disruption can lead to cell cycle arrest, affecting cell division and structure.

Pharmacokinetics

It’s known that eitc is an oil-like liquid that is insoluble in water . This property could affect its bioavailability and distribution in the body.

Result of Action

The action of EITC leads to significant molecular and cellular effects. It inhibits the growth and virulence factors of C. albicans, leading to its death . The disruption of tubulin polymerization can lead to cell cycle arrest, affecting cell division and structure .

Action Environment

The action of EITC can be influenced by environmental factors. For instance, the antimicrobial properties of EITC can vary depending on the type of cells exposed to it . Additionally, the concentration of EITC can also influence its efficacy . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of EITC.

Biochemische Analyse

Biochemical Properties

Ethyl isothiocyanate exhibits various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . It serves as a highly reactive nucleophile, facilitating the synthesis of diverse compounds . It interacts with enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .

Cellular Effects

Ethyl isothiocyanate has been shown to have effects on various types of cells and cellular processes . It inhibits the growth of C. albicans, a common fungal pathogen, at a concentration of 0.5 mg/ml . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Ethyl isothiocyanate exerts its effects at the molecular level through various mechanisms. It is a functional group found in compounds with the formula R−N=C=S . It can engage in a reaction with glutathione, catalyzed by the enzyme glutathione S-transferase (GST) . It also has the potential to inhibit or activate enzymes and cause changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of ethyl isothiocyanate can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of ethyl isothiocyanate can vary with different dosages in animal models . For instance, dietary phenethyl isothiocyanate reduced tumor size when given simultaneously with MNU, a carcinogen . The chemopreventive effects were not seen when it was given after the tumor initiation by MNU .

Metabolic Pathways

Ethyl isothiocyanate is involved in various metabolic pathways . It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of ethyl isothiocyanate within cells and tissues are crucial for understanding its biochemical properties . It could interact with transporters or binding proteins, and have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of ethyl isothiocyanate and any effects on its activity or function are important for understanding its biochemical properties . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Ethylisothiocyanat kann durch verschiedene Verfahren synthetisiert werden:

Aus Ethylamin: Eine gängige Methode umfasst die Reaktion von Ethylamin mit Kohlenstoffdisulfid und einem Alkylierungsmittel.

Photokatalysierte Reaktion: Eine weitere Methode beinhaltet die photokatalysierte Reaktion von Ethylamin mit Kohlenstoffdisulfid, die this compound in guten Ausbeuten liefert.

Elektrochemische Methode: Ein praktisches und mildes elektrochemisches Verfahren ermöglicht die Herstellung von this compound aus Ethylamin und Kohlenstoffdisulfid ohne Verwendung von toxischen Reagenzien.

Industrielle Herstellungsverfahren: Die industrielle Produktion von this compound beinhaltet typischerweise den großtechnischen Einsatz der oben genannten Synthesewege, wobei der Fokus auf der Optimierung von Ausbeute und Reinheit liegt. Die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsverfahren gewährleistet die effiziente Produktion von hochwertigem this compound .

Arten von Reaktionen:

Nucleophile Substitution: this compound unterliegt nucleophilen Substitutionsreaktionen, bei denen Nucleophile das Kohlenstoffatom der Isothiocyanatgruppe angreifen.

Hydrolyse: Es ist anfällig für Hydrolyse und bildet Ethylamin und Kohlendioxid.

Additionsreaktionen: this compound kann an Additionsreaktionen mit verschiedenen Nucleophilen wie Aminen und Alkoholen teilnehmen.

Häufige Reagenzien und Bedingungen:

Nucleophile: Häufige Nucleophile sind Amine, Alkohole und Thiole.

Reaktionsbedingungen: Diese Reaktionen finden typischerweise unter milden Bedingungen statt, oft bei Raumtemperatur oder leicht erhöhten Temperaturen.

Hauptprodukte:

Substitutionsprodukte: Je nach Nucleophil können die Hauptprodukte Thioureas, Harnstoffe und Carbamate umfassen.

Hydrolyseprodukte: Hydrolyse liefert Ethylamin und Kohlendioxid.

Vergleich Mit ähnlichen Verbindungen

Allyl Isothiocyanate: Known for its presence in mustard oil, it shares similar reactivity and applications.

Phenyl Isothiocyanate: Used in amino acid sequencing, it has a similar structure but different applications.

Benzyl Isothiocyanate: Found in cruciferous vegetables, it has notable anticancer properties.

Uniqueness of Ethyl Isothiocyanate: Ethyl isothiocyanate is unique due to its specific reactivity profile and applications in both organic synthesis and biochemistry. Its ability to inhibit fungal growth and its use in industrial applications further distinguish it from other isothiocyanates .

Eigenschaften

IUPAC Name |

isothiocyanatoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NS/c1-2-4-3-5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNYJWAFDZLWRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060258 | |

| Record name | Ethane, isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid; Sharp mustard-like aroma | |

| Record name | Ethyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1863/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |

| Record name | Ethyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1863/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.997-1.004 | |

| Record name | Ethyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1863/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

542-85-8 | |

| Record name | Ethyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3284MJ2T8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Methylsulfanylmethyl)phenyl]ethanol](/img/structure/B146856.png)

![5-(2-hydroxyethylamino)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione](/img/structure/B146865.png)